![molecular formula C16H11F2N3O2 B2547013 3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904825-19-0](/img/structure/B2547013.png)
3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a benzamide derivative with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their biological activities and physical properties. For instance, N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, which are relevant in the treatment of epilepsy and pain .
Synthesis Analysis
The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and subsequent reactions with amino pyridines to yield benzamide derivatives . Another synthesis method for a closely related compound includes the preparation at room temperature and characterization through various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as NMR, IR, MS, and X-ray crystallography . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound. The molecular packing in crystals of similar compounds is typically stabilized by hydrogen bonding .
Chemical Reactions Analysis
Benzamide derivatives can exhibit interesting chemical behaviors, such as aggregation-enhanced emission and multi-stimuli-responsive properties . These reactions are influenced by the polarity of solvents and can be observed through changes in luminescence upon grinding or annealing, as evidenced by powder X-ray diffraction measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as luminescence in solution and solid state, are significant for their potential applications. The compounds can form nano-aggregates with enhanced emission in aqueous-DMF solutions, and their optical data can be rationalized through Density Functional Theory calculations . The crystal structure of a related compound has been determined, revealing its monoclinic space group and the presence of N–H···O hydrogen bonds that contribute to the molecular packing .
Applications De Recherche Scientifique
KCNQ2/Q3 Potassium Channel Openers
The research by Amato et al. (2011) discussed the identification of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, which were found to be active in animal models of epilepsy and pain. The study mentions a compound with similar structural characteristics to the mentioned chemical, highlighting its potential in treating neurological conditions. However, it also notes the toxicities that prevented further development, underscoring the importance of structural modifications for safer applications (Amato et al., 2011).
Heterocyclic Compound Synthesis
Chi et al. (2000) explored reactions involving perfluoro compounds with bidentate nitrogen nucleophiles, leading to partially fluorinated heterocycles, including pyrimidine and pyrido[1,2-a]pyrimidine derivatives. This research provides insights into the synthesis of compounds with structural similarities to the mentioned chemical, demonstrating their versatility in creating novel heterocyclic compounds with potential biological applications (Chi et al., 2000).
Antineoplastic Tyrosine Kinase Inhibitors
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients provided insights into the metabolic pathways of drugs with similar structures. This research is critical for understanding how modifications in the chemical structure, such as the introduction of fluorine atoms, affect the drug's metabolism and efficacy in human subjects (Gong et al., 2010).
Histone Deacetylase Inhibitors
Research by Zhou et al. (2008) on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to the query chemical, highlighted its role as a selective histone deacetylase (HDAC) inhibitor. The compound's ability to block cancer cell proliferation and induce apoptosis underscores the potential of structurally related compounds in cancer therapy (Zhou et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-difluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNXIJXSJRBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.